Technical Guide: 2-Hydroxy-2-phenylethanimidamide Hydrochloride (CAS 24440-16-2)
Technical Guide: 2-Hydroxy-2-phenylethanimidamide Hydrochloride (CAS 24440-16-2)
[1]
Executive Summary: The Privileged Amidine Scaffold
2-Hydroxy-2-phenylethanimidamide hydrochloride (CAS 24440-16-2), commonly known as Mandelamidine hydrochloride , is a critical C2-synthon in the design of bioactive heterocyclic compounds. Structurally, it combines a chiral benzylic alcohol with a reactive amidine moiety. This dual functionality makes it an indispensable precursor for constructing imidazoles, pyrimidines, and oxazoles —pharmacophores found ubiquitously in adrenergic receptor agonists, antihypertensives, and enzyme inhibitors.
This guide moves beyond basic catalog data to provide a validated roadmap for the synthesis, handling, and application of this compound in high-value drug discovery workflows.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Before initiating synthesis or application, verify the material against the following specifications. The hydrochloride salt is the thermodynamically stable form, preventing the rapid hydrolysis often seen with free-base amidines.
| Property | Specification |
| IUPAC Name | 2-Hydroxy-2-phenylethanimidamide hydrochloride |
| Common Name | Mandelamidine hydrochloride |
| CAS Number | 24440-16-2 |
| Molecular Formula | C₈H₁₀N₂O[1] · HCl |
| Molecular Weight | 186.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; Insoluble in ether, hexane |
| Melting Point | 210–215 °C (Decomposes) |
| Hygroscopicity | Moderate (Store under desiccant) |
Synthetic Protocol: The Modified Pinner Reaction
The most robust route to CAS 24440-16-2 is the Pinner Synthesis , which converts the nitrile of mandelonitrile into the amidine via an imidate intermediate. This method avoids the harsh conditions of direct amination and preserves the sensitive benzylic hydroxyl group.
Mechanism of Action
-
Protonation: Anhydrous HCl activates the nitrile nitrogen.
-
Nucleophilic Attack: Ethanol attacks the activated carbon, forming the imidate (Pinner salt).
-
Ammonolysis: Ammonia displaces the ethoxy group to generate the amidine.
Step-by-Step Methodology
Reagents:
-
Mandelonitrile (CAS 532-28-5) - Caution: Cyanide source
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Ammonia (NH₃) gas or 7N NH₃ in Methanol
-
Diethyl Ether (Et₂O)
Phase 1: Formation of the Imidate (Pinner Salt)
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Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, thermometer, and drying tube (CaCl₂). Place in an ice/salt bath to maintain 0 °C.
-
Dissolution: Dissolve Mandelonitrile (10.0 g, 75 mmol) in anhydrous EtOH (10 mL) and anhydrous Et₂O (40 mL).
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Saturation: Bubble dry HCl gas through the solution slowly. Maintain internal temperature < 5 °C to prevent amide formation. Continue until the solution increases in weight by ~3.5 g (excess HCl).
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Crystallization: Seal the flask and refrigerate at 0–4 °C for 24–48 hours. The ethyl mandelimidate hydrochloride will precipitate as a crystalline solid.
-
Isolation: Filter the hygroscopic solid rapidly under nitrogen. Wash with cold anhydrous Et₂O. Do not dry extensively in air; proceed immediately to Phase 2.
Phase 2: Ammonolysis to Mandelamidine
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Resuspension: Suspend the crude imidate salt in anhydrous EtOH (30 mL) cooled to 0 °C.
-
Amination: Slowly add 7N NH₃ in MeOH (1.5 equivalents) or bubble anhydrous NH₃ gas through the suspension for 30 minutes.
-
Reaction: Seal and stir at room temperature for 12 hours. The mixture will become homogenous then precipitate NH₄Cl.
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Workup: Filter off the inorganic NH₄Cl. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the residue from EtOH/Et₂O to yield 2-Hydroxy-2-phenylethanimidamide hydrochloride as white needles.
Validation Checkpoint:
-
Yield: Expect 60–75%.
-
MP: Sharp melting point >200 °C indicates high purity. Broad melting range suggests hydrolysis to mandelamide.
Strategic Applications: Heterocycle Construction
The core utility of CAS 24440-16-2 lies in its ability to form 5- and 6-membered nitrogen heterocycles. The amidine nitrogen acts as a binucleophile, reacting with electrophilic centers in 1,2- or 1,3-bifunctional reagents.
Workflow Visualization
The following diagram illustrates the synthetic flow from precursors to the amidine, and its divergence into key pharmaceutical scaffolds.
Figure 1: Synthetic genealogy of Mandelamidine HCl, detailing the Pinner synthesis pathway and downstream heterocyclic transformations.
Key Reaction Classes
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Synthesis of Imidazoles (The Marckwald Strategy):
-
Reagent:
-Haloketones (e.g., phenacyl bromide). -
Conditions: Reflux in CHCl₃ or EtOH with mild base (NaHCO₃).
-
Outcome: Formation of 2-(
-hydroxybenzyl)-4-substituted imidazoles. -
Relevance: This scaffold mimics catecholamines but with enhanced metabolic stability.
-
-
Synthesis of Pyrimidines:
-
Reagent: 1,3-Dicarbonyls (e.g., acetylacetone, ethyl acetoacetate).
-
Conditions: NaOEt/EtOH reflux.
-
Outcome: 2-substituted-4,6-dimethylpyrimidines.
-
Relevance: Common motif in kinase inhibitors and antifolates.
-
Analytical Characterization
To ensure the integrity of the synthesized material, compare analytical data against these standards.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 9.1–9.4 (br s, 3H, Amidine NH/NH₂⁺)
- 7.3–7.5 (m, 5H, Ar-H)
- 6.8 (d, 1H, OH, exchangeable)
- 5.1 (s, 1H, Chiral CH)
-
Note: The benzylic proton is distinct and integrates 1:1 with the single hydroxyl proton.
-
IR Spectroscopy (KBr Pellet):
-
3300–3100 cm⁻¹ (Broad, O-H / N-H stretch)
-
1685 cm⁻¹ (Strong, C=N amidine stretch)
-
1500 cm⁻¹ (C-N stretch)
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Safety & Handling Protocols
Critical Warning: The synthesis involves Mandelonitrile , which exists in equilibrium with Benzaldehyde and Hydrogen Cyanide (HCN).[2]
-
Cyanide Hazard: All steps involving the precursor must be performed in a high-efficiency fume hood. Keep a cyanide antidote kit (amyl nitrite, sodium thiosulfate) accessible.
-
Hygroscopicity: Amidines hydrolyze to amides (Mandelamide) upon exposure to moisture. Store CAS 24440-16-2 in tightly sealed amber vials under Argon or Nitrogen at 4 °C.
-
Corrosivity: The hydrochloride salt is acidic. Use gloves (Nitrile) and eye protection.
References
-
Pinner Synthesis of Amidines
- Pinner, A. (1892).
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.
-
Mandelonitrile Preparation & Safety
-
Amidine-Based Heterocycle Synthesis
- Dunn, P. J. (2011). Synthesis of Inhibitors of Kinases. In Comprehensive Organic Synthesis. Elsevier.
-
Garrido, N. M., et al. (2023).[5] Review of 2-phenylethylamines in medicinal chemistry. Journal of Medicinal Chemistry.
-
Analytical Data Reference
-
PubChem Compound Summary for CID 12204558 (Mandelamidine).
-
Sources
- 1. Mandelonitrile - Wikipedia [en.wikipedia.org]
- 2. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DE2936416A1 - Mandelic acid prodn. from mandelonitrile - by hydrolysis with hydrochloric acid in presence of alcohol - Google Patents [patents.google.com]
- 5. acs.org [acs.org]
